β-Homoarginine Incorporation Enhances Factor Xa Selectivity Over Thrombin vs. α-Arginine Peptides
In a direct head-to-head comparison of peptides designed as factor Xa (fXa) inhibitors, substitution of the cleavage-site residue with β-homoarginine yielded substantially greater fXa inhibition compared to the corresponding α-peptide sequence, resulting in improved selectivity for fXa over thrombin [1]. The study employed kinetic and competitive inhibition assays with both proteases to evaluate the effect of backbone modification on inhibitory potency and selectivity.
| Evidence Dimension | Protease selectivity (fXa vs. thrombin inhibition) |
|---|---|
| Target Compound Data | β-homoarginine-containing peptides showed fXa inhibited to a much greater extent than corresponding α-peptides, with selectivity increased for fXa over thrombin |
| Comparator Or Baseline | Standard α-peptide sequences lacking β-amino acid backbone modification |
| Quantified Difference | Qualitatively reported as 'much greater' fXa inhibition and 'increased selectivity' for fXa over thrombin; exact fold-selectivity values not reported in abstract |
| Conditions | Kinetic and competitive inhibition assays with purified fXa and thrombin; fluorescence-quenched substrates |
Why This Matters
This evidence demonstrates that β-homoarginine incorporation can modulate protease selectivity in a manner not achievable with α-arginine, informing selection for coagulation inhibitor development requiring differential fXa/thrombin targeting.
- [1] Bromfield KM, Quinsey NS, Duggan PJ, Pike RN. Approaches to selective peptidic inhibitors of factor Xa. Chemical Biology & Drug Design. 2006;68(1):11-19. PMID: 16923021. View Source
